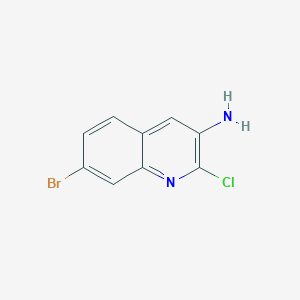

7-Bromo-2-chloroquinolin-3-amine

Description

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

7-bromo-2-chloroquinolin-3-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-6-2-1-5-3-7(12)9(11)13-8(5)4-6/h1-4H,12H2 |

InChI Key |

KAYHCJOBYXHHHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 7-Bromo-2-chloroquinolin-3-amine

General Synthetic Approach

The synthesis of 7-bromo-2-chloroquinolin-3-amine typically involves the construction of the quinoline core followed by regioselective halogenation and introduction of the amino group at the 3-position. The key steps include:

- Formation of the quinoline ring system via classical quinoline synthesis methods (e.g., Skraup, Friedländer, Doebner–von Miller reactions).

- Selective bromination at the 7-position.

- Chlorination at the 2-position.

- Amination at the 3-position to introduce the amino group.

Specific Synthetic Routes and Conditions

Halogenation and Amination Strategy

A practical approach involves starting from a suitably substituted quinoline precursor, followed by selective halogenation and amination. For example, bromination using N-bromosuccinimide (NBS) has been found effective for regioselective bromination on related heterocycles, minimizing over-bromination and side reactions such as hydration of nitrile groups seen with elemental bromine (Br2).

Amination: Introduction of the amino group at the 3-position is commonly achieved by nucleophilic substitution or via heterocycle formation using hydrazine or ammonia derivatives, depending on the precursor used.

Quinoline Core Formation

Several classical methods for quinoline synthesis are applicable as initial steps to prepare substituted quinolines that serve as intermediates for further functionalization:

- Skraup Synthesis: Condensation of aniline derivatives with glycerol in the presence of acid catalysts and oxidants to form quinoline rings.

- Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones or aldehydes to build quinoline derivatives.

- Doebner–von Miller Synthesis: Reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions.

- Pfitzinger Reaction: Reaction of isatin with ketones in basic conditions to form quinolines.

Analytical Data and Purification

Purification Techniques

Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrClN2 (as hydrochloride) |

| Molecular Weight | 293.97 g/mol |

| SMILES | C1=CC(=CC2=NC(=C(C=C21)N)Cl)Br |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Predicted collision cross sections and mass spectral adducts have been reported but no detailed experimental spectral data are widely available in literature for this compound.

Summary Table of Preparation Methods

The preparation of 7-bromo-2-chloroquinolin-3-amine involves multi-step synthesis starting from quinoline ring formation via classical methods such as Skraup or Friedländer synthesis, followed by regioselective bromination and chlorination, and introduction of the amino group at the 3-position. N-Bromosuccinimide is preferred for selective bromination due to its mildness and high selectivity. Purification by column chromatography using petroleum ether and ethyl acetate mixtures is effective.

While specific detailed synthetic procedures for 7-bromo-2-chloroquinolin-3-amine are limited in public literature, analogous compounds and general quinoline chemistry provide a robust foundation for its preparation. Further optimization and scale-up can be guided by process development studies in related quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chloroquinolin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives with potential pharmaceutical applications.

Scientific Research Applications

7-Bromo-2-chloroquinolin-3-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of probes and sensors for biological studies.

Medicine: It is investigated for its potential as an anticancer, antimalarial, and antimicrobial agent.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloroquinolin-3-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.

Pathways Involved: It can inhibit DNA synthesis, disrupt cell membrane integrity, and interfere with protein synthesis, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs differ in halogen substitution patterns, functional groups, or alkyl modifications. Below is a comparative analysis:

Note: Molecular weight for 6-bromo-3-methylquinolin-2-amine is estimated based on its formula.

Substituent Effects

- Halogen Position: The position of bromine and chlorine significantly impacts molecular interactions. For example, 8-Bromo-7-chloroquinolin-3-amine (Br at 8, Cl at 7) has a lower molecular weight (257.52 g/mol) than the target compound due to reduced steric effects.

- Fluorine vs.

- Methyl Groups: 7-Chloro-2-methylquinolin-3-amine (C₁₀H₉ClN₂) demonstrates how alkylation increases hydrophobicity, which may enhance membrane permeability.

Biological Activity

Introduction

7-Bromo-2-chloroquinolin-3-amine is a derivative of quinoline, a prominent class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of 7-Bromo-2-chloroquinolin-3-amine, including its mechanisms of action, efficacy against various diseases, and comparative analysis with related compounds.

The molecular formula for 7-Bromo-2-chloroquinolin-3-amine is C9H6BrClN2. The compound features both bromine and chlorine substituents, which significantly influence its biological properties. The presence of these halogens can enhance the lipophilicity and bioavailability of the compound, making it a valuable candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrClN2 |

| Molecular Weight | 245.52 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that quinoline derivatives, including 7-Bromo-2-chloroquinolin-3-amine, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Antimalarial Activity

The antimalarial activity of quinoline derivatives is well-documented. In vitro studies have shown that certain derivatives possess IC50 values below 50 μM against Plasmodium falciparum, the causative agent of malaria. While specific data for 7-Bromo-2-chloroquinolin-3-amine is limited, its structure suggests potential antimalarial efficacy similar to other chloroquine derivatives .

Antitumor Activity

Recent investigations have focused on the anticancer properties of quinoline derivatives. A comparative study evaluated several related compounds' effects on human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The findings indicated that compounds with similar structures to 7-Bromo-2-chloroquinolin-3-amine exhibited varying degrees of cytotoxicity:

Table 2: IC50 Values of Quinoline Derivatives Against Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|---|

| Compound A | 14.68 ± 1.02 | 23.49 ± 1.02 | 50.03 ± 1.02 |

| Compound B | 25.37 ± 0.92 | 27.26 ± 1.01 | 51.67 ± 1.02 |

| Compound C | 11.92 ± 0.18 | 21.41 ± 0.23 | 21.41 ± 1.02 |

The data suggests that modifications to the quinoline structure can enhance selectivity and potency against specific cancer cell lines .

The mechanism by which 7-Bromo-2-chloroquinolin-3-amine exerts its biological effects involves interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, potentially disrupting replication and transcription processes.

- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.

Case Study: Anticancer Efficacy

A recent study evaluated a series of chloroquinoline derivatives, including those structurally similar to 7-Bromo-2-chloroquinolin-3-amine, against various cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity and selectivity towards tumor cells while sparing normal cells .

Observations:

- Compounds with additional functional groups showed increased activity against MCF-7 cells.

- The presence of halogens was correlated with improved binding affinity to target proteins involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.